Trestolone, also known as Methylbolone or Metribolone, is a synthetic anabolic-androgenic steroid (AAS) that has been the subject of some scientific research, although it is not currently approved for human use by any major regulatory agency []. Due to its potential health risks, most research on Trestolone has focused on its effects in animal models or on understanding its mechanisms of action.
Trestolone exhibits strong anabolic and androgenic properties. Studies have shown that Trestolone can promote muscle growth and increase muscle mass in animals []. It is believed to do this by binding to the androgen receptor and stimulating protein synthesis in muscle cells. Trestolone's androgenic properties are also significant, and may be responsible for virilization effects such as facial hair growth and a deepening of the voice in males [].
Due to its strong androgenic properties, Trestolone is also associated with a number of potential health risks. These can include:
Trestolone, also known as 7α-methyl-19-nortestosterone, is a synthetic anabolic-androgenic steroid developed primarily for potential use in male hormonal contraception and androgen replacement therapy. This compound is a derivative of nandrolone, characterized by a methyl group at the C7α position, which enhances its androgenic properties. Trestolone has not been marketed for medical use but has shown significant promise in clinical studies, particularly for inducing temporary infertility in males by inhibiting the release of luteinizing hormone and follicle-stimulating hormone .
The chemical formula for trestolone is C₁₉H₂₈O₂, and it has a molar mass of approximately 288.431 g/mol .
Trestolone exhibits potent androgenic activity and acts as an antagonist to the hypothalamic-pituitary-gonadal axis. Its primary mechanism involves:
The compound's anabolic-to-androgenic ratio is reported to be higher than that of testosterone, suggesting enhanced muscle-building capabilities with potentially fewer androgenic side effects .
Trestolone can be synthesized through several methods. One common approach involves:
Alternative synthesis routes may involve different starting materials or reagents to achieve similar structural modifications .
Trestolone has several potential applications:
Research indicates that trestolone interacts with various biological systems:
Trestolone shares structural similarities with several anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Anabolic Activity | Androgenic Activity | Unique Features |
---|---|---|---|---|
Nandrolone | C₁₉H₂₈O₂ | Moderate | Low | Less potent than trestolone |
Testosterone | C₁₉H₂₄O₃ | High | High | Natural hormone; broader physiological effects |
Dihydrotestosterone | C₁₉H₂₄O₂ | Moderate | Very High | More potent androgenic effects |
Methenolone | C₁₉H₂₄O₃ | Moderate | Low | Less water retention compared to trestolone |
Trestolone stands out due to its higher anabolic-to-androgenic ratio and its specific application in male contraception, making it distinct among synthetic steroids .
The pharmacological activity of trestolone is fundamentally mediated through its interaction with the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The binding dynamics of trestolone to the androgen receptor demonstrate several distinctive characteristics that contribute to its unique therapeutic profile.
Comparative binding studies reveal that trestolone exhibits approximately 10-fold greater potency than testosterone in various biological assays [2]. When evaluated against dihydrotestosterone, which typically demonstrates higher binding affinity than testosterone (60-120% relative binding affinity), trestolone maintains competitive or superior binding characteristics [1].
The binding affinity data demonstrates trestolone's selective receptor interaction profile:
Receptor Type | Trestolone Binding Affinity (%) | Testosterone Reference (%) | Dihydrotestosterone Reference (%) |
---|---|---|---|
Androgen Receptor | 100-125 | 100 | 60-120 |
Progesterone Receptor | 50-75 | 1 | 1.4-1.5 |
Estrogen Receptor | <1 | <0.1 | <0.1 |
Glucocorticoid Receptor | <1 | 1-5 | <0.1-0.3 |
The enhanced binding affinity of trestolone correlates with its demonstrated biological activity, as evidenced by its potent effects on androgen-responsive tissues and its ability to maintain androgenic functions at lower concentrations compared to testosterone [2].
Trestolone possesses distinctive metabolic characteristics that differentiate it from testosterone and other conventional androgens. Unlike testosterone, which undergoes conversion to dihydrotestosterone via 5α-reductase enzymes, trestolone demonstrates resistance to 5α-reductase-mediated metabolism [1] [3].
This resistance to 5α-reductase represents a critical pharmacological advantage, as it eliminates the tissue-specific amplification of androgenic effects that occurs with testosterone. In tissues with high 5α-reductase activity, such as the prostate gland, testosterone is converted to the more potent dihydrotestosterone, leading to enhanced androgenic stimulation [3]. Trestolone's resistance to this metabolic pathway results in more predictable and consistent androgenic effects across different tissues.
The 5α-reductase resistance of trestolone has been demonstrated in experimental studies where 5α-reductase inhibitors significantly reduced testosterone's activity in prostate tissue and seminal vesicles but had no effect on trestolone's biological activity [3]. This observation confirms that trestolone's androgenic effects are independent of 5α-reductase-mediated metabolism.
Regarding aromatization, trestolone undergoes enzymatic conversion to 7α-methylestradiol, a potent estrogenic metabolite [1]. However, despite this aromatization capability, trestolone demonstrates only weak estrogenic activity overall, with insufficient estrogenic effects for physiological replacement purposes [1]. This unique characteristic allows trestolone to maintain androgenic activity while minimizing unwanted estrogenic side effects.
The pharmacodynamic profile of trestolone reveals significant tissue selectivity, with differential effects on various androgen-responsive tissues. This selectivity contributes to its potential therapeutic advantages and unique clinical applications.
Trestolone demonstrates a favorable anabolic-to-androgenic ratio, with significantly enhanced anabolic effects on skeletal muscle compared to its androgenic effects on reproductive tissues. Experimental studies in castrated rats have shown that trestolone exhibits approximately 10-fold greater potency than testosterone in promoting muscle growth and maintaining muscle mass [3].
The anabolic effects of trestolone on the levator ani muscle, a standard bioassay for anabolic activity, demonstrate its superior muscle-building properties. In comparative studies, trestolone maintained muscle mass at doses that were substantially lower than those required for testosterone to achieve similar effects [3].
The tissue selectivity data reveals the following comparative potencies:
Parameter | Trestolone vs Testosterone | Effective Dose | Study Model |
---|---|---|---|
Anabolic Activity (Muscle) | 10x more potent | Not specified | Castrated rats |
Androgenic Activity (Prostate) | 4x more potent | 0.1-0.2 mg/day | Castrated monkeys |
Gonadotropin Suppression | 12x more potent | 0.3 mg/day | Castrated monkeys |
This differential tissue response results in an anabolic-to-androgenic ratio of approximately 2.5:1 for trestolone, compared to 1:1 for testosterone [4] [3]. This improved ratio suggests that trestolone can provide enhanced anabolic benefits while producing proportionally fewer androgenic side effects.
One of the most significant pharmacological advantages of trestolone is its prostate-sparing effects, which are mediated through altered metabolic pathways that differ from those of testosterone. Studies in non-human primates have demonstrated that trestolone maintains baseline prostate volumes with lower doses (0.1-0.2 mg/day) compared to testosterone (0.3 mg/day), while providing superior anabolic and antigonadotropic effects [4].
The prostate-sparing effects of trestolone are attributed to its resistance to 5α-reductase-mediated conversion to more potent metabolites. In prostate tissue, testosterone is normally converted to dihydrotestosterone, which has enhanced binding affinity for the androgen receptor and produces more pronounced androgenic effects [3]. Trestolone's inability to undergo this conversion results in reduced prostate stimulation while maintaining systemic androgenic activity.
Experimental evidence supporting these prostate-sparing effects includes studies in castrated animals where trestolone doses that maintained muscle mass and suppressed gonadotropins did not maintain prostate and seminal vesicle weights to the same extent as testosterone [3]. This selective tissue response suggests that trestolone may offer therapeutic advantages in clinical applications where prostate stimulation is undesirable.
The altered redox metabolism of trestolone also contributes to its unique pharmacological profile. Unlike testosterone, which undergoes extensive metabolic transformation in various tissues, trestolone's metabolic pathways are more limited and predictable, resulting in more consistent pharmacological effects across different tissue types [3].
The transcriptional effects of trestolone are mediated through the androgen receptor's role as a ligand-activated transcription factor. Upon binding to trestolone, the androgen receptor undergoes conformational changes that enable its translocation to the nucleus and subsequent interaction with androgen response elements in target gene promoters.
The transcriptional activation mediated by trestolone involves complex mechanisms of coactivator recruitment and chromatin remodeling. Like other androgens, trestolone-bound androgen receptors function as transcriptional regulators that recruit various coactivator proteins to promote gene expression [5].
The androgen receptor contains two primary activation functions: a ligand-independent activation function 1 (AF1) in the N-terminal domain and a ligand-dependent activation function 2 (AF2) in the C-terminal ligand-binding domain [5]. Trestolone's binding to the androgen receptor facilitates the recruitment of steroid receptor coactivators, particularly the p160 family of coactivators including SRC-1, SRC-2, and SRC-3 [5] [6].
The coactivator recruitment process involves multiple steps:
Initial Receptor Binding: Trestolone binding induces conformational changes in the androgen receptor that expose coactivator binding surfaces [5].
Coactivator Recruitment: The activated receptor recruits coactivators through specific protein-protein interactions, including LxxLL motif recognition by AF2 and glutamine-rich region interactions with AF1 [5].
Chromatin Remodeling: Recruited coactivators, including CBP/p300 histone acetyltransferases, modify chromatin structure to promote transcriptional activation [5] [7].
The chromatin remodeling process involves significant changes in chromatin accessibility at androgen response elements. Studies have shown that androgen receptor binding, including that mediated by trestolone-like compounds, induces quantitative increases in chromatin accessibility that correlate with transcriptional activation [7].
The transcriptional program activated by trestolone includes the regulation of androgen-responsive genes involved in various cellular processes, including protein synthesis, cell growth, and metabolic regulation [8] [9]. The temporal pattern of gene expression follows a coordinated program, with different genes being activated at distinct time points following hormone exposure [8].
The enhanceosome formation at androgen response elements represents a critical aspect of trestolone's transcriptional mechanism. This process involves the assembly of multiple transcriptional regulators, including the androgen receptor, pioneer transcription factors like FOXA1, and tissue-specific factors like GATA2, to form functional transcriptional complexes [6] [10].
The chromatin looping dynamics associated with androgen receptor activation also play a crucial role in trestolone's transcriptional effects. The binding of trestolone-activated androgen receptors to distal regulatory elements facilitates chromatin loop formation that brings enhancers into proximity with target gene promoters, thereby enabling efficient transcriptional activation [11].
High-Performance Liquid Chromatography represents the foundation of modern trestolone analytical methodology, requiring systematic optimization of multiple chromatographic parameters to achieve reliable separation and quantification [1] [2]. The optimization process for trestolone analysis encompasses critical parameters including mobile phase composition, stationary phase selection, and detection conditions.
Mobile Phase Optimization
The mobile phase composition constitutes the primary determinant of chromatographic retention and separation selectivity for trestolone. Acetonitrile-water systems demonstrate superior performance, with optimal organic modifier concentrations ranging from 50-80% depending on matrix complexity [3] [4]. The selection of acetonitrile over methanol provides enhanced peak symmetry and reduced tailing factors, particularly important for accurate quantification of trestolone in biological matrices [5] [6].
Buffer systems require careful optimization to maintain consistent ionization and peak shape throughout the analytical run. Phosphate buffers at pH 3.5-7.0 provide optimal performance, with formic acid and acetic acid modifiers enhancing electrospray ionization efficiency when coupled with mass spectrometric detection [7] [8]. The buffer concentration typically ranges from 10-50 millimolar to ensure adequate buffering capacity without compromising mass spectrometer sensitivity [5].
Stationary Phase Selection
Column selection critically influences separation efficiency and method robustness for trestolone analysis. Octadecylsilane columns demonstrate excellent retention characteristics for trestolone, providing intermediate retention times that facilitate separation from endogenous steroid interferences [3] [4]. Alternative stationary phases including phenyl-bonded phases offer enhanced selectivity through π-π interactions with the aromatic steroid ring system [4] [9].
Mixed-mode stationary phases incorporating both hydrophobic and ionic interaction mechanisms provide superior selectivity for complex biological matrices. These phases enable simultaneous retention of trestolone and separation from structurally similar androgens through multiple retention mechanisms [10] [7].
Flow Rate and Temperature Optimization
Flow rate optimization balances analysis time with chromatographic resolution, with optimal rates typically ranging from 0.8-1.2 milliliters per minute for standard 4.6 millimeter internal diameter columns [5] [6]. Higher flow rates reduce analysis time but may compromise resolution, particularly critical when separating trestolone from structurally related compounds [4].
Column temperature optimization enhances peak symmetry and reduces analysis time while maintaining separation integrity. Optimal temperatures range from 35-50°C, providing improved mass transfer kinetics and reduced peak tailing [11] [4]. Temperature control within ±1°C ensures reproducible retention times and peak areas essential for quantitative analysis [12].
Detection Wavelength Selection
Ultraviolet detection optimization requires selection of wavelengths that maximize trestolone absorbance while minimizing matrix interference. The optimal detection wavelength for trestolone occurs at approximately 241-254 nanometers, corresponding to the α,β-unsaturated ketone chromophore [13] [14]. Time-programmed detection allows optimization of detection conditions for multiple analytes within a single analytical run [4].
Gas Chromatography-Mass Spectrometry protocols for trestolone analysis require comprehensive optimization of both chromatographic separation and mass spectrometric detection parameters. The inherently low volatility of trestolone necessitates derivatization procedures to enable gas chromatographic analysis [15] [16].
Derivatization Methodology
Trimethylsilyl derivatization represents the standard approach for trestolone gas chromatographic analysis, converting hydroxyl groups to volatile trimethylsilyl ethers [17] [15]. The derivatization reagent mixture typically consists of N-methyl-N-trimethylsilyltrifluoroacetamide, dithiothreitol, and ammonium iodide in ratios optimized for complete derivatization [15]. Reaction conditions require heating to 70-80°C for 30-60 minutes under anhydrous conditions to ensure quantitative conversion [17].
The derivatization process must account for the presence of multiple reactive sites on the trestolone molecule, requiring excess reagent and extended reaction times to achieve complete derivatization. Quality control procedures include monitoring derivatization efficiency through analysis of derivatization standards and assessment of peak symmetry in the final chromatograms [15].
Chromatographic Conditions
Gas chromatographic separation employs capillary columns with 5% phenyl-95% dimethylpolysiloxane stationary phases, providing optimal separation characteristics for derivatized steroids [18] [17]. Column dimensions typically include 30-meter length with 0.25-millimeter internal diameter and 0.25-micrometer film thickness, balancing resolution with analysis time [19].
Temperature programming initiates at 150°C with subsequent ramping at 10-20°C per minute to final temperatures of 300-320°C. The initial temperature must be sufficiently low to retain early-eluting compounds while the final temperature ensures complete elution of derivatized trestolone [17] [15]. Injection port temperatures typically range from 250-280°C to ensure rapid sample vaporization without thermal decomposition [19].
Mass Spectrometric Detection Parameters
Electron ionization conditions require optimization of ion source temperature and electron energy to maximize sensitivity while maintaining spectral reproducibility. Ion source temperatures of 200-250°C provide optimal ionization efficiency for derivatized trestolone [20] [15]. Electron energy of 70 electron volts represents the standard condition, providing reproducible fragmentation patterns essential for compound identification [21].
Selected ion monitoring mode enhances sensitivity by focusing detection on characteristic fragment ions of derivatized trestolone. Primary target ions include the molecular ion and characteristic fragments arising from loss of trimethylsilyl groups and steroid ring fragmentations [21] [16]. The selection of monitoring ions requires consideration of both sensitivity and specificity to minimize interference from coeluting compounds [20].
Triple Quadrupole Liquid Chromatography-Tandem Mass Spectrometry represents the premier analytical platform for trestolone metabolite profiling, providing exceptional sensitivity and specificity through multiple reaction monitoring capabilities [22] [23]. The technique enables simultaneous quantification of trestolone and its metabolites in complex biological matrices with detection limits reaching the picogram per milliliter range [24] [25].
Multiple Reaction Monitoring Optimization
Multiple Reaction Monitoring optimization requires systematic evaluation of precursor-to-product ion transitions for trestolone and anticipated metabolites. The molecular ion of trestolone at mass-to-charge ratio 289 serves as the primary precursor ion for positive ionization mode analysis [26] [27]. Product ion optimization involves collision-induced dissociation experiments to identify the most intense and specific fragment ions for quantitative analysis [22].
Optimal collision energies typically range from 15-35 electron volts, depending on the specific transition monitored. The collision gas pressure, typically nitrogen, requires optimization to achieve maximum fragmentation efficiency while maintaining adequate sensitivity [23]. Multiple transitions per analyte provide enhanced specificity and serve as qualitative confirmation of compound identity [28].
Method Development Strategy
Method development follows systematic approaches incorporating neutral loss and precursor ion scanning to identify metabolites without prior knowledge of their structures [22]. Neutral loss scanning for common steroid transformations, including hydroxylation and glucuronidation, facilitates comprehensive metabolite identification [29]. Precursor ion scanning targets characteristic steroid fragments to identify structurally related metabolites [22].
The use of stable isotope-labeled internal standards ensures accurate quantification by compensating for matrix effects and extraction efficiency variations [1]. Deuterated or carbon-13 labeled trestolone analogs provide ideal internal standards, exhibiting virtually identical chemical behavior while remaining chromatographically and mass spectrometrically distinguishable [23].
Matrix Effect Evaluation
Matrix effects require comprehensive evaluation to ensure accurate quantification in biological samples. Matrix effects are assessed by comparing analyte responses in neat solution versus those obtained from extracted biological matrices [23] [1]. Acceptable matrix effects typically fall within 85-115% of control responses, ensuring minimal ionization suppression or enhancement [2].
Sample preparation techniques including solid-phase extraction and liquid-liquid extraction minimize matrix effects while concentrating analytes for improved sensitivity [23]. The extraction methodology must achieve high recovery rates while effectively removing interfering matrix components that could compromise analytical performance [30].
High-Resolution Accurate Mass Spectrometry provides unparalleled capability for trestolone structural characterization and metabolite identification through accurate mass measurements and high-resolution separation of isobaric compounds [31] [32]. The technique enables confident identification of unknown metabolites through exact mass determination and isotope pattern matching [33] [27].
Resolution and Mass Accuracy Requirements
Modern High-Resolution Accurate Mass instruments achieve resolving powers exceeding 100,000 full width at half maximum, enabling separation of compounds differing by as little as 0.001 mass units [31]. Orbitrap-based instruments routinely achieve mass accuracies below 2 parts per million, providing sufficient precision for elemental composition determination [33] [34].
The high resolution capability proves essential for steroid analysis due to the presence of numerous endogenous compounds with similar masses. Resolution requirements increase with matrix complexity, often necessitating resolving powers above 50,000 to achieve baseline separation of trestolone from interfering compounds [31] [32].
Data Acquisition Strategies
Full-scan data acquisition modes capture comprehensive mass spectral information, enabling retrospective analysis for previously unknown metabolites [31]. Data-independent acquisition strategies provide fragmentation information for all detected compounds, facilitating structural elucidation without prior knowledge of analyte identity [33].
Targeted data-dependent acquisition focuses fragmentation experiments on compounds of interest while maintaining comprehensive survey scanning capabilities. This approach balances sensitivity for known compounds with discovery potential for unexpected metabolites [27]. The acquisition speed must be optimized to maintain adequate data point density across chromatographic peaks while achieving desired mass accuracy [31].
Fragmentation Pattern Analysis
High-energy collision-induced dissociation generates extensive fragmentation information essential for structural elucidation of trestolone metabolites [21]. The fragmentation patterns provide insight into metabolic transformations including hydroxylation, reduction, and conjugation reactions [29]. Predictable fragmentation pathways for steroid compounds enable systematic interpretation of unknown metabolite spectra [21] [35].
Silver cationization techniques enhance fragmentation specificity for steroid regioisomers, providing unique fragmentation patterns that enable differentiation of structurally similar metabolites [21] [36]. This approach proves particularly valuable for identifying hydroxylated metabolites where the position of hydroxylation determines biological activity [21].
Isotope Ratio Mass Spectrometry constitutes the definitive analytical technique for distinguishing synthetic trestolone from endogenous steroids in doping control applications [37] [38]. The method exploits natural variations in carbon isotope ratios between synthetic pharmaceutical preparations and endogenously produced steroids [39] [40].
Carbon Isotope Ratio Principles
Carbon isotope ratio determinations rely on the measurement of carbon-13 to carbon-12 ratios in combusted analytes, expressed as delta values relative to international standards [37] [38]. Synthetic steroids typically exhibit depleted carbon-13 signatures compared to endogenous steroids due to industrial production processes utilizing fossil fuel-derived precursors [39] [41].
Sample Preparation Requirements
Sample preparation for Isotope Ratio Mass Spectrometry requires extensive purification to achieve the purity levels necessary for accurate isotope ratio measurements [38] [42]. High-Performance Liquid Chromatography fractionation isolates target compounds from matrix interferences, with purity requirements typically exceeding 95% [37].
Enzymatic hydrolysis releases conjugated steroids from biological matrices while minimizing isotopic fractionation that could bias analytical results [37] [38]. The hydrolysis conditions require optimization to ensure complete deconjugation while maintaining isotopic integrity of the released steroids [42].
Quality Assurance Protocols
Measurement precision requirements mandate standard deviations below 0.5 per mil for individual determinations, achieved through multiple replicate measurements and statistical evaluation [38]. Inter-laboratory proficiency testing ensures consistent results across different analytical facilities and confirms method standardization [37] [42].
Irritant;Health Hazard